molecular formula C21H23ClN2O4 B7794411 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride

Numéro de catalogue: B7794411
Poids moléculaire: 402.9 g/mol
Clé InChI: GZXZDFOJUNNXPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride (CAS: Not explicitly listed; molecular formula: C₂₁H₂₃ClN₂O₄) is a piperidine derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety and a carboxylic acid group at the 3-position of the piperidine ring, with a hydrochloride counterion . This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protective group for amines, removable under basic conditions. Its hydrochloride form enhances solubility in polar solvents and improves stability during storage .

Propriétés

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.ClH/c24-19(25)21(10-5-11-22-13-21)23-20(26)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,18,22H,5,10-13H2,(H,23,26)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXZDFOJUNNXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-3-carboxylic acid hydrochloride, commonly referred to as Fmoc-piperidine-3-carboxylic acid, is a significant compound in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions. Understanding its biological activity is crucial for its application in drug development and synthetic biology.

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 158922-07-7
  • IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

The biological activity of Fmoc-piperidine-3-carboxylic acid primarily stems from its role as a protected amino acid derivative. The Fmoc group enables selective reactions during peptide synthesis, allowing for the formation of amide bonds while preventing side reactions. Upon deprotection, the free amino and carboxyl groups can participate in further biochemical reactions, facilitating the synthesis of larger peptides and proteins.

Anticancer Properties

Recent studies have indicated that compounds containing the piperidine structure exhibit potential anticancer activity. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. A case study involving a related compound demonstrated that it could significantly inhibit cell proliferation in human cancer cells by inducing G2/M phase arrest, suggesting a mechanism involving cell cycle regulation .

Neuroprotective Effects

Research has also explored the neuroprotective properties of piperidine derivatives. Certain studies suggest that these compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This aligns with findings where related compounds were shown to enhance cognitive functions in animal models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits proliferation in cancer cells
NeuroprotectiveModulates neurotransmitter levels; reduces oxidative stress
Peptide SynthesisEffective as a protecting group for amino acids

Case Studies

  • Anticancer Activity : A study evaluated the effects of Fmoc-piperidine derivatives on K562 leukemia cells, revealing significant dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, indicating potential for therapeutic applications in leukemia treatment .
  • Neuroprotective Study : In an animal model of Alzheimer's disease, administration of piperidine derivatives led to improved memory performance and decreased amyloid-beta plaque accumulation. This suggests that modifications to the piperidine structure can enhance neuroprotective effects and cognitive function .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-piperidine-3-carboxylic acid is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids to form peptides.

Key Benefits:

  • Selectivity: The Fmoc protection allows for selective deprotection and coupling.
  • Compatibility: It is compatible with various coupling reagents and solvents commonly used in peptide synthesis.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to various bioactive molecules. Research indicates that derivatives of Fmoc-piperidine can exhibit significant biological activity, including antimicrobial and anticancer properties.

Case Study:
A study investigated the synthesis of piperidine derivatives from Fmoc-piperidine-3-carboxylic acid, which showed promising results against certain cancer cell lines, indicating potential for drug development .

Drug Development

Fmoc-piperidine derivatives have been utilized in the development of novel pharmaceuticals. The ability to modify the piperidine ring enhances the pharmacological profile of these compounds.

Example:
Research has demonstrated that modifications to the piperidine structure can improve binding affinity to specific biological targets, making them candidates for further drug development .

Data Tables

Reaction TypeReagents UsedConditions
Solid-phase peptide synthesisFmoc-amino acids, DIC, DMAPRoom temperature, 24 hours
Coupling reactionsHBTU, DIPEA0°C to room temperature
Deprotection20% piperidine in DMFRoom temperature, 30 minutes

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting moiety. Deprotection is achieved under mild basic conditions to expose the free amine for subsequent coupling reactions.

Reagents/Conditions :

  • 20–30% piperidine in DMF (5–30 min, room temperature)

  • 1,8-Diazabicycloundec-7-ene (DBU) in DMF for accelerated cleavage

Mechanism :
The base abstracts the acidic fluorenyl proton (α to the carbonyl), triggering β-elimination and releasing CO₂ and dibenzofulvene (Figure 1) .

Key Data :

Deprotection AgentTime (min)Efficiency (%)Byproduct Solubility
Piperidine15>95High in DMF
DBU5>98Moderate

Carboxylic Acid Reactivity

The carboxylic acid participates in activation and coupling reactions for peptide bond formation or derivatization.

Activation to Active Esters

Reagents :

  • Pentafluorophenyl (Pfp) esters : Formed using pentafluorophenol and carbodiimides (e.g., DCC).

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) : Yields highly reactive intermediates.

Typical Reaction :
COOH+Pfp-OHDCCCOO-Pfp+H2O\text{COOH} + \text{Pfp-OH} \xrightarrow{\text{DCC}} \text{COO-Pfp} + \text{H}_2\text{O}

Amide Bond Formation

Coupling Agents :

  • HATU/HOAt : Enables efficient coupling with amines in <1 hr (yield: 85–95%) .

  • DIC/Oxyma : Reduces racemization risk in stereosensitive syntheses.

Example :
COO-Pfp+H2N-RCONH-R+H-Pfp\text{COO-Pfp} + \text{H}_2\text{N-R} \rightarrow \text{CONH-R} + \text{H-Pfp}

Piperidine Ring Functionalization

The piperidine ring undergoes modifications to introduce diversity in downstream applications.

N-Alkylation

Conditions :

  • Mitsunobu Reaction : Uses DIAD/TPP for stereospecific alkylation.

  • Reductive Amination : With aldehydes/ketones and NaBH₃CN.

Outcome :
Introduction of alkyl/aryl groups at the nitrogen enhances lipophilicity or bioactivity.

Oxidation

Reagents :

  • mCPBA : Epoxidizes the ring at low temperatures.

  • RuO₄ : Catalyzes C–H oxidation to ketones.

Challenges : Over-oxidation to lactams requires controlled conditions.

Stability and Side Reactions

  • Acid Sensitivity : The hydrochloride counterion may protonate the piperidine nitrogen, limiting solubility in nonpolar solvents.

  • Racemization : Risk increases at elevated temperatures (>40°C) or with strong bases.

Comparative Reaction Table

Reaction TypeReagentsConditionsProductYield (%)
Fmoc DeprotectionPiperidine/DMFRT, 15 minFree amine + dibenzofulvene>95
Pfp Ester FormationDCC/Pfp-OH0°C, 2 hrActivated ester80–90
Amide CouplingHATU, DIEADMF, RT, 1 hrPeptide bond85–95
N-AlkylationDIAD/TPP, R-OHTHF, 0°C→RTAlkylated piperidine70–80

Comparaison Avec Des Composés Similaires

Structural Variations and Functional Groups

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Features Reference
Target Compound : 3-(Fmoc-amino)-piperidine-3-carboxylic acid hydrochloride Not explicitly listed C₂₁H₂₃ClN₂O₄ Piperidine-3-carboxylic acid with Fmoc at 3-amino, hydrochloride salt
(R)-1-Fmoc-piperidine-3-carboxylic acid 193693-67-3 C₂₁H₂₁NO₄ Fmoc at 1-position; free carboxylic acid (no hydrochloride)
1-Fmoc-piperidine-3-carboxylic acid 158922-07-7 C₂₁H₂₁NO₄ Fmoc at 1-position; free acid
4-(Fmoc-amino)-1-benzylpiperidine-4-carboxylic acid Not listed C₂₈H₂₈N₂O₄ Benzyl substitution at 1-position; Fmoc at 4-amino
(S)-2-Fmoc-amino-3-(Boc-piperidin-4-yl)propanoic acid 204058-25-3 C₂₈H₃₄N₂O₆ Propanoic acid backbone with Boc-protected piperidine
3-(Fmoc-amino)-isonicotinic acid Not listed C₂₁H₁₆N₂O₄ Pyridine ring (isonicotinic acid) instead of piperidine

Key Observations :

  • Substitution Position : The target compound’s Fmoc group and carboxylic acid are both at the 3-position of the piperidine ring. Analogs like (R)-1-Fmoc-piperidine-3-carboxylic acid shift the Fmoc group to the 1-position, altering steric and electronic properties.
  • Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to free acids (e.g., 158922-07-7 ).
  • Heterocycle Modifications : Replacing piperidine with pyridine (e.g., isonicotinic acid derivative ) introduces aromaticity, affecting hydrogen-bonding and reactivity.

Physicochemical Properties

Property Target Compound (R)-1-Fmoc-piperidine-3-carboxylic acid 1-Fmoc-piperidine-3-carboxylic acid 3-(Fmoc-amino)-isonicotinic acid
Melting Point Not reported Not reported Not reported Not reported
Solubility High (HCl salt) Moderate (free acid) Moderate (free acid) Low (aromatic ring)
Molecular Weight 406.87 g/mol 351.40 g/mol 351.40 g/mol 376.37 g/mol
Key Functional Groups Fmoc, HCl, piperidine, COOH Fmoc, piperidine, COOH Fmoc, piperidine, COOH Fmoc, pyridine, COOH

Notes:

  • The hydrochloride salt in the target compound increases polarity, making it more suitable for aqueous reaction conditions compared to free acids .
  • Pyridine-containing analogs (e.g., isonicotinic acid) exhibit reduced solubility due to aromaticity but may enhance π-π stacking in solid-phase synthesis .

Q & A

Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) ensures selective deprotection without damaging the peptide backbone or acid-labile side chains. This is critical for synthesizing complex peptides with orthogonal protection strategies .

Q. How can researchers optimize purification protocols for this compound?

Purification typically involves reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Adjusting the pH to 2–3 enhances solubility and resolution. For scale-up, flash chromatography with silica gel and a dichloromethane-methanol gradient (95:5 to 85:15) is effective. Monitor purity via LC-MS (ESI+) to confirm molecular weight (e.g., expected [M+H]+: ~450–500 Da) .

Q. What storage conditions ensure long-term stability?

Store the compound at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, heat (>25°C), or prolonged light, as these accelerate decomposition. Lyophilized samples retain stability for >12 months when sealed under vacuum .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during its incorporation into peptide chains?

Steric hindrance at the piperidine ring (C3 position) may lead to epimerization. To mitigate this:

  • Use low-temperature coupling (0–4°C) with activating agents like HATU or PyBOP.
  • Employ coupling solvents with low dielectric constants (e.g., DCM instead of DMF) to reduce base-catalyzed racemization.
  • Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. What analytical methods resolve contradictions in degradation pathway studies?

Conflicting reports on degradation products (e.g., Fmoc cleavage vs. piperidine ring oxidation) can be addressed by:

  • High-resolution mass spectrometry (HRMS) : Identifies exact masses of degradation fragments (e.g., m/z 223.07 for fluorenylmethyl cations).
  • NMR kinetics : Track time-dependent changes in 1H-NMR signals (e.g., disappearance of Fmoc aromatic protons at δ 7.3–7.8 ppm).
  • Accelerated stability testing : Expose the compound to stressors (40°C/75% RH) and correlate results with Arrhenius modeling .

Q. How does the piperidine-3-carboxylic acid scaffold influence peptide conformational dynamics?

The rigid piperidine ring imposes constraints on peptide backbone flexibility, favoring β-turn or helical conformations. Computational modeling (e.g., MD simulations with AMBER force fields) predicts intramolecular hydrogen bonding between the carboxylic acid and adjacent amide groups. Validate experimentally via 2D-NOSY (nuclear Overhauser effect spectroscopy) to detect proximity between protons in the piperidine and peptide regions .

Q. What strategies mitigate side reactions during Fmoc deprotection?

Piperidine-mediated deprotection can inadvertently alkylate nucleophilic residues (e.g., cysteine). Solutions include:

  • Alternative bases : Use 1,8-diazabicycloundec-7-ene (DBU) in DMF for faster, milder deprotection.
  • Scavengers : Add 2% 1,2-ethanedithiol (EDT) to trap reactive intermediates.
  • Real-time monitoring : Use in-situ FTIR to track Fmoc removal (loss of C=O stretch at ~1700 cm⁻¹) and optimize reaction duration .

Methodological Resources

TechniqueApplicationReference
Reverse-phase HPLCPurity analysis
LC-MS (ESI+)Molecular weight confirmation
Chiral HPLCStereochemical validation
MD SimulationsConformational dynamics

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.